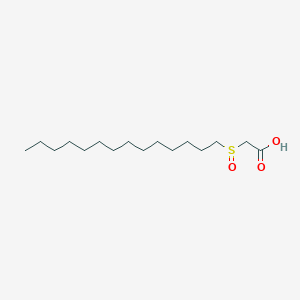
Acetic acid, (tetradecylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (tetradecylsulfinyl)-, also known as (tetradecylsulfinyl)acetic acid, is an organic compound with the molecular formula C16H32O3S. This compound is characterized by the presence of a sulfinyl group attached to a tetradecyl chain, which is further connected to an acetic acid moiety. It is a colorless to pale yellow liquid with a distinct odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (tetradecylsulfinyl)acetic acid typically involves the oxidation of tetradecylthioacetic acid. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the sulfinyl group.
Industrial Production Methods: Industrial production of (tetradecylsulfinyl)acetic acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is crucial to optimize the production efficiency and purity of the final product.
Types of Reactions:
Oxidation: (Tetradecylsulfinyl)acetic acid can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetradecylthioacetic acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetradecylthioacetic acid.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: (Tetradecylsulfinyl)acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: In biological research, it is studied for its potential role in modulating lipid metabolism and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on cellular signaling pathways.
Industry: In the industrial sector, (tetradecylsulfinyl)acetic acid is utilized in the formulation of specialty chemicals, including detergents and lubricants.
Mécanisme D'action
The mechanism of action of (tetradecylsulfinyl)acetic acid involves its interaction with cellular membranes and enzymes. The sulfinyl group can modulate the activity of enzymes involved in lipid metabolism, while the acetic acid moiety can participate in various biochemical pathways. The compound’s effects on cellular signaling pathways are mediated through its interaction with specific molecular targets, including receptors and enzymes.
Comparaison Avec Des Composés Similaires
Tetradecylthioacetic acid: Similar structure but with a thio group instead of a sulfinyl group.
Sulfinylacetic acid: Contains a sulfinyl group but lacks the long tetradecyl chain.
Acetic acid: The simplest form of acetic acid without any long-chain substituents.
Uniqueness: (Tetradecylsulfinyl)acetic acid is unique due to the presence of both a long tetradecyl chain and a sulfinyl group, which confer distinct physicochemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
13887-88-2 |
|---|---|
Formule moléculaire |
C16H32O3S |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2-tetradecylsulfinylacetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(19)15-16(17)18/h2-15H2,1H3,(H,17,18) |
Clé InChI |
UNMRRTSXKVMTER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCS(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


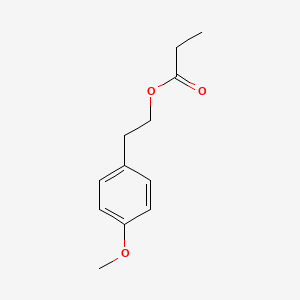
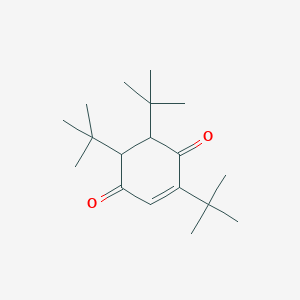


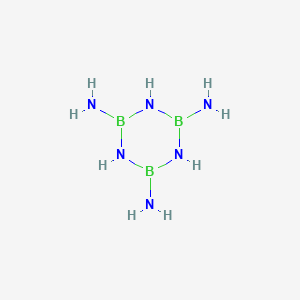

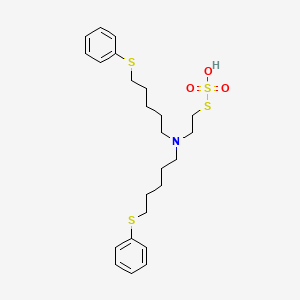
![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)

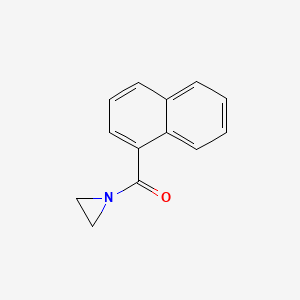

![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

